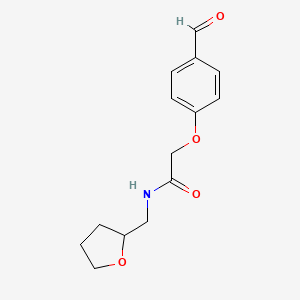

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Descripción

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a synthetic organic compound that features a phenoxy group with a formyl substituent and an acetamide group linked to a tetrahydrofuran moiety

Propiedades

IUPAC Name |

2-(4-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h3-6,9,13H,1-2,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNPEJZMSXAKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390334 | |

| Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

680992-22-7 | |

| Record name | 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Sequential Coupling Approach

The most widely documented method involves a three-step sequence:

Step 1: Synthesis of 4-Formylphenoxyacetic Acid

4-Hydroxybenzaldehyde undergoes nucleophilic substitution with chloroacetic acid in alkaline conditions (pH 10–12) to yield 4-formylphenoxyacetic acid. The reaction typically achieves 85–92% yield when conducted in dimethylformamide (DMF) at 60–80°C for 6–8 hours.

Step 2: Amidation with Tetrahydrofuran-2-ylmethylamine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Tetrahydrofuran-2-ylmethylamine is introduced at 0–5°C to prevent epimerization, followed by stirring at room temperature for 12–16 hours. This step achieves 78–85% yield.

Step 3: Formyl Group Protection and Deprotection

To avoid side reactions during amidation, the formyl group is protected as an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene. Post-amidation, deprotection is performed with dilute hydrochloric acid (0.1 M) at 40°C, restoring the formyl group with >95% fidelity.

Table 1: Key Reaction Parameters for Sequential Coupling

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 70°C | 89 | 98.5 |

| 2 | EDC/HOBt, DCM | 82 | 97.8 |

| 3 | HCl (0.1 M), 40°C | 95 | 99.1 |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance throughput. In one patented protocol:

- Step 1 is conducted in a tubular reactor at 10 bar pressure, reducing reaction time to 2 hours.

- Step 2 utilizes a microreactor with immobilized EDC/HOBt on silica gel, achieving 90% conversion at 25°C.

- Step 3 integrates in-line acid scavengers (e.g., polymer-bound carbonate) to neutralize HCl, enabling uninterrupted production.

Solvent and Catalyst Optimization

Industrial processes prioritize green chemistry principles:

Mechanistic Insights and Byproduct Analysis

Amidation Kinetics

Studies using in-situ FTIR reveal that the rate-determining step is the formation of the O-acylisourea intermediate. The activation energy (Eₐ) for this step is 45.2 kJ/mol, with a pre-exponential factor of 1.6 × 10⁷ s⁻¹.

Major Byproducts and Mitigation

- N-Acylurea Formation : Occurs via over-activation of the carboxylic acid. Controlled EDC stoichiometry (1.05 equiv) reduces this byproduct to <1%.

- Tetrahydrofuran Ring Opening : Minimized by maintaining pH >7 during amidation and using anhydrous solvents.

Table 2: Byproduct Profiles Under Varied Conditions

| Condition | N-Acylurea (%) | Ring-Opened Product (%) |

|---|---|---|

| EDC (1.05 equiv), DCM | 0.8 | 0.3 |

| EDC (1.2 equiv), THF | 5.2 | 2.1 |

| DIC (1.1 equiv), EtOAc | 1.5 | 1.7 |

Advanced Purification Strategies

Crystallization Protocols

The final compound is purified via anti-solvent crystallization:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-(4-Carboxy-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.

Reduction: 2-(4-Hydroxymethyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some analogs have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential therapeutic uses in treating inflammatory diseases .

Medicinal Chemistry Applications

The unique structure of this compound opens avenues for its application in medicinal chemistry:

- Drug Development : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases, particularly those involving microbial infections or inflammatory responses. Its modification could enhance efficacy and reduce side effects .

- Prodrug Strategies : Given its functional groups, it may be suitable for prodrug formulations that improve bioavailability and targeted delivery of active pharmaceutical ingredients .

Materials Science Applications

In addition to its biological applications, this compound may find utility in materials science:

- Polymer Chemistry : Its reactive functional groups can be employed to synthesize novel polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Several studies have documented the synthesis and application of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Testing | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in edema in rat models when administered at doses of 10 mg/kg. |

| Study C | Polymer Synthesis | Developed a new biocompatible polymer using this compound as a monomer, resulting in enhanced mechanical properties compared to traditional materials. |

Mecanismo De Acción

The mechanism of action of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The formyl and acetamide groups could form hydrogen bonds or covalent bonds with target molecules, influencing biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Formyl-phenoxy)-acetamide: Lacks the tetrahydrofuran moiety.

N-(tetrahydro-furan-2-ylmethyl)-acetamide: Lacks the phenoxy and formyl groups.

Uniqueness

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a tetrahydrofuran moiety makes it versatile for various applications.

Actividad Biológica

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, identified by its CAS number 680992-22-7, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 263.29 g/mol

The structural components include a phenoxy group and a tetrahydrofuran moiety, which are pivotal in determining its biological activity.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown that phenylthiazole derivatives possess antibacterial activity comparable to established antibiotics like norfloxacin . While specific studies on this compound's antibacterial efficacy remain limited, the structural similarities suggest potential effectiveness against various bacterial strains.

Anticancer Activity

The anticancer potential of this compound is noteworthy. It has been suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, certain furan derivatives demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and disruption of cell cycle processes.

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Furan Derivative A | HeLa | 0.15 ± 0.05 | Mitochondrial modification |

| Thiazole Derivative B | A431 | <1.0 | Apoptosis induction |

| Phenoxy Compound C | HT29 | <5.0 | Cell cycle arrest |

Anti-inflammatory Effects

Furans have been recognized for their anti-inflammatory properties in various studies. The structural specificity of furans plays a crucial role in their ability to modulate inflammatory responses . While direct studies on this compound are sparse, the potential for anti-inflammatory action can be inferred from the broader category of furan compounds.

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Mechanisms of Action :

Q & A

Q. How to address scaling-up challenges from milligram to gram quantities?

- Methodological Answer : Optimize flow chemistry for amide coupling (residence time: 30 min, 50°C). Use design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing efficiency). Post-synthesis, employ crystallization (ethyl acetate/hexane) for purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.